(3-(dimethylamino)phenyl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
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Description
This compound appears to be a complex organic molecule that contains several functional groups, including a dimethylamino group, a pyrazole ring, a sulfonyl group, and a diazepane ring. These functional groups suggest that the compound could have a variety of chemical properties and potential uses.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis. However, methods for introducing these functional groups are well-established in the field of organic chemistry.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of a pyrazole ring and a diazepane ring indicates that the compound is likely to be a heterocyclic compound. These rings could potentially influence the compound’s reactivity and physical properties.Chemical Reactions Analysis
Again, without specific literature on this compound, it’s difficult to provide a detailed analysis of its chemical reactions. However, the presence of several functional groups suggests that it could participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure and the functional groups it contains. For example, the presence of a dimethylamino group could potentially make the compound basic, while the sulfonyl group could make it more polar.Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis.
Future Directions
Future research on this compound could involve studying its synthesis, its physical and chemical properties, its potential uses, and its safety and hazards. This could involve laboratory experiments, computational modeling, and potentially even clinical trials if the compound is found to have medicinal properties.
Please note that this is a general analysis based on the structure of the compound and common knowledge in the field of organic chemistry. For a detailed and accurate analysis, specific studies on the compound would be needed. If this compound is a subject of your research, I would recommend conducting a thorough literature search or consulting with a chemist. If it’s a new compound that you’ve synthesized, consider characterizing it using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography, and conducting experiments to determine its properties and potential uses.
properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-20(2)16-7-4-6-15(12-16)18(24)22-8-5-9-23(11-10-22)27(25,26)17-13-19-21(3)14-17/h4,6-7,12-14H,5,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHNNFVDHYQPOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC(=CC=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(dimethylamino)phenyl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone |
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